molecular formula C16H17N5O5 B1194546 TLR7 アゴニスト T7

TLR7 アゴニスト T7

カタログ番号: B1194546
分子量: 359.34 g/mol
InChIキー: ATISKRYGYNSRNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TLR7 アゴニスト T7 は、生来の免疫応答に関与するパターン認識受容体である Toll 様受容体 7 を活性化する低分子化合物です。これらの受容体は、樹状細胞やマクロファージなどの抗原提示細胞に主に発現しています。 Toll 様受容体 7 の活性化は、抗ウイルス性および抗腫瘍免疫に重要な役割を果たす、プロ炎症性サイトカインと I 型インターフェロンの産生につながります .

科学的研究の応用

TLR7 アゴニスト T7 は、次のものを含む、広範囲の科学研究における応用があります。

作用機序

TLR7 アゴニスト T7 の作用機序は、エンドソームの膜上に発現する Toll 様受容体 7 の活性化を含みます。活性化すると、Toll 様受容体 7 は MYD88 依存性経路をトリガーし、プロ炎症性サイトカインと I 型インターフェロンの産生につながります。 この活性化は、樹状細胞やマクロファージの抗原提示能力を高め、強力な適応免疫応答につながります .

類似の化合物との比較

類似の化合物

独自性

This compound は、その特定の構造修飾においてユニークであり、Toll 様受容体 7 に対するアゴニスト活性と選択性を高めます。

Safety and Hazards

TLR7 agonist T7 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

The development of TLR7 agonist T7 delivery systems and co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, can yield impressive anti-cancer effects . These advances provide promising future directions for the use of TLR7 agonist T7 in cancer immunotherapy .

生化学分析

Biochemical Properties

TLR7 agonist T7 interacts with various biomolecules to exert its effects. It binds to TLR7, which is located in the endosomal compartments of immune cells. This binding triggers a cascade of biochemical reactions, leading to the activation of downstream signaling pathways. TLR7 agonist T7 has been shown to interact with proteins such as MyD88, IRAK4, and TRAF6, which are involved in the TLR7 signaling pathway. These interactions result in the activation of transcription factors like NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons .

Cellular Effects

TLR7 agonist T7 has significant effects on various cell types and cellular processes. In plasmacytoid dendritic cells, it induces the production of type I interferons and pro-inflammatory cytokines, enhancing the immune response. In macrophages, TLR7 agonist T7 promotes the production of cytokines such as TNF-α and IL-6. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by activating transcription factors like NF-κB and IRF7. These effects contribute to the activation of both innate and adaptive immune responses .

Molecular Mechanism

The molecular mechanism of TLR7 agonist T7 involves its binding to TLR7 in the endosomal compartments of immune cells. This binding induces conformational changes in TLR7, leading to the recruitment of adaptor proteins such as MyD88. The MyD88 complex then activates IRAK4 and TRAF6, which in turn activate downstream signaling pathways involving NF-κB and IRF7. These transcription factors translocate to the nucleus, where they promote the expression of genes encoding pro-inflammatory cytokines and type I interferons. This cascade of events results in the activation of immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TLR7 agonist T7 have been observed to change over time. Studies have shown that TLR7 agonist T7 can induce a sustained immune response, with cytokine production and immune cell activation persisting for several days. The stability and degradation of TLR7 agonist T7 have also been investigated, revealing that the compound remains stable under physiological conditions for extended periods. Long-term effects on cellular function have been observed, including prolonged activation of immune cells and sustained cytokine production .

Dosage Effects in Animal Models

The effects of TLR7 agonist T7 vary with different dosages in animal models. At low doses, TLR7 agonist T7 can effectively stimulate immune responses without causing significant adverse effects. At high doses, the compound may induce excessive inflammation and immune activation, leading to potential toxic effects. Studies have identified threshold doses that balance efficacy and safety, ensuring optimal immune stimulation while minimizing adverse effects .

Metabolic Pathways

TLR7 agonist T7 is involved in several metabolic pathways within immune cells. Upon binding to TLR7, it activates signaling pathways that lead to the production of cytokines and type I interferons. These signaling pathways involve the activation of transcription factors such as NF-κB and IRF7, which regulate the expression of genes involved in immune responses. Additionally, TLR7 agonist T7 influences metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways .

Transport and Distribution

The transport and distribution of TLR7 agonist T7 within cells and tissues are critical for its function. TLR7 agonist T7 is transported to the endosomal compartments of immune cells, where it binds to TLR7. This transport is mediated by adaptor proteins such as UNC93B1, which facilitate the trafficking of TLR7 to endosomes. Once in the endosomes, TLR7 agonist T7 accumulates and exerts its effects by activating TLR7 and downstream signaling pathways .

Subcellular Localization

TLR7 agonist T7 localizes to specific subcellular compartments to exert its activity. It primarily resides in the endosomal compartments of immune cells, where it interacts with TLR7. The localization of TLR7 agonist T7 to endosomes is essential for its function, as it allows the compound to bind to TLR7 and initiate signaling pathways. Additionally, TLR7 agonist T7 may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function .

準備方法

合成経路および反応条件

例えば、化合物 7 (1 g、2.5 mmol) を無水メタノールに溶解し、過剰量のナトリウムメトキシドを加えます。 反応混合物を次に 65 °C で 1 時間加熱します .

工業生産方法

TLR7 アゴニスト T7 の工業生産は、上記のように、同様の反応条件を使用した大規模合成を含む可能性があります。このプロセスは、収率と純度のために最適化され、一貫した製品品質を確保するために反応パラメータを注意深く制御します。

化学反応の分析

反応の種類

TLR7 アゴニスト T7 は、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な製品

これらの反応の主要な生成物は、通常、元の this compound 分子の修飾されたバージョンであり、異なる置換基または官能基が導入されて、その生物学的活性を強化または修飾しています .

類似化合物との比較

Similar Compounds

Uniqueness

TLR7 agonist T7 is unique in its specific structural modifications, which enhance its agonistic activity and selectivity for Toll-like receptor 7.

特性

IUPAC Name

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATISKRYGYNSRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does T7-EA exert its anti-cancer effects?

A: T7-EA, as a Toll-like receptor 7 (TLR7) agonist, functions by activating immune cells. [] When combined with a receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) based vaccine, T7-EA stimulates the production of cytokines like interferon-γ (IFN-γ), interleukin 12 (IL-12) by lymphocytes and tumor necrosis factor-α (TNF-α) by bone marrow dendritic cells. [] This cytokine milieu enhances the cytotoxic activity of cytotoxic T lymphocytes (CTLs), leading to a stronger immune response against breast cancer cells. []

Q2: Are there any in vivo studies demonstrating the efficacy of T7-EA in cancer treatment?

A: Yes, a study utilizing a mouse model of breast cancer (4T1 cells) demonstrated the anti-tumor potential of T7-EA. [] Mice treated with a combination of T7-EA and a ROR1-based vaccine showed significant tumor growth inhibition compared to those receiving either treatment alone. [] This enhanced efficacy was linked to increased CTL activity and higher titers of anti-tumor antibodies in the combination treatment group. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。